Ethyl 1-(3-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-(3-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorophenyl group, a nitro group, and an ethyl ester group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate typically involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form 3-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the pyrazole ring. The nitro group is introduced through nitration using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Substituted pyrazoles: Formed through nucleophilic aromatic substitution reactions.
Scientific Research Applications
Ethyl 1-(3-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting enzyme activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(3-chlorophenyl)-4-nitro-1H-pyrazole-3-carboxylate
- Ethyl 1-(3-bromophenyl)-4-nitro-1H-pyrazole-3-carboxylate
- Ethyl 1-(3-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate
Uniqueness
Ethyl 1-(3-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
Biological Activity
Ethyl 1-(3-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C12H10FN3O4 and a molecular weight of 279.22 g/mol. Its structure includes a pyrazole ring with a 3-fluorophenyl group and a nitro group at the fourth position, along with an ethyl ester at the carboxylic acid position. The presence of the fluorine atom and nitro group enhances its lipophilicity and electron-withdrawing properties, which may contribute to its biological activities.
Pharmacological Properties
Compounds containing pyrazole moieties are known for their diverse pharmacological properties, including:
- Antimicrobial Activity : this compound has shown potential antimicrobial effects, making it a candidate for further investigation in drug development.
- Anticancer Properties : Research indicates that pyrazole derivatives can exhibit anticancer activity by interacting with specific molecular targets. The compound's mechanism may involve inhibiting enzymes or receptors related to cancer progression .
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also possess such activity through modulation of inflammatory pathways .
The mechanism of action for this compound involves its interaction with various biological targets. Studies indicate that it may inhibit or modulate enzyme activities critical to disease processes. For instance, it could affect cyclooxygenase (COX) pathways, which are pivotal in inflammation and pain management .
Anticancer Activity
A study exploring the anticancer potential of pyrazole derivatives found that this compound showed promising results against several cancer cell lines. The compound's IC50 values were comparable to established chemotherapeutic agents, indicating its potential as an anticancer drug candidate .
Anti-inflammatory Studies
In another study focused on anti-inflammatory activity, compounds similar to this compound exhibited significant inhibition of COX enzymes. The anti-inflammatory activity was assessed using various assays, revealing that modifications to the pyrazole structure could enhance efficacy .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is presented below:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 1-(2-fluoro-4-nitrophenyl)pyrazole-4-carboxylate | C12H10F2N3O4 | Different fluorine positioning |
Ethyl 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate | C12H10F2N3O4 | Para-substituted phenyl group |
Ethyl 3-amino-1H-pyrazole-4-carboxylate | C12H12N4O2 | Amino substitution instead of nitro |
The table highlights how variations in substituent positioning can influence biological activity, underscoring the importance of structural modifications in drug design.
Properties
Molecular Formula |
C12H10FN3O4 |
---|---|
Molecular Weight |
279.22 g/mol |
IUPAC Name |
ethyl 1-(3-fluorophenyl)-4-nitropyrazole-3-carboxylate |
InChI |
InChI=1S/C12H10FN3O4/c1-2-20-12(17)11-10(16(18)19)7-15(14-11)9-5-3-4-8(13)6-9/h3-7H,2H2,1H3 |
InChI Key |
OVIPLYBOXGBDOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1[N+](=O)[O-])C2=CC(=CC=C2)F |
Origin of Product |
United States |
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